3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile
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Description
3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile has been a subject of study for its synthesis and structural analysis. Gomaa (2003) discussed the synthesis of new substituted cinnoline derivatives, providing foundational insights into the chemical structure and synthesis pathways of similar compounds (Gomaa, 2003). Additionally, Lambert et al. (2015) described a one-pot synthetic protocol for a densely substituted cinnoline derivative, highlighting efficient synthesis methods (Lambert et al., 2015).
Spectroscopic Characterization and Quantum Chemical Studies
The spectroscopic characterization of cinnoline derivatives, including those structurally similar to this compound, has been explored. Wazzan et al. (2016) conducted DFT and TD-DFT/PCM calculations for molecular structure and spectroscopic characterization, providing insights into the electronic properties and potential applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic Properties
Studies on the photovoltaic properties of cinnoline derivatives have shown potential applications in organic-inorganic photodiode fabrication. Zeyada et al. (2016) investigated the photovoltaic properties of certain cinnoline derivatives, demonstrating their use in heterojunction diodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antitumor and Antimicrobial Activities
Research on cinnoline derivatives has also extended to evaluating their biological activities. El-Agrody et al. (2012) synthesized new pyranoquinoline derivatives and assessed their antitumor activities against various human tumor cell lines, providing a basis for the potential medicinal application of these compounds (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012). Furthermore, Taher and Helwa (2012) described the synthesis of new pyrimidine analogues, including their in-vitro antitumor and antimicrobial testing, highlighting the diverse biological potential of these substances (Taher & Helwa, 2012).
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-7(5-11)6-3-1-2-4-8(6)12-13-9/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUVIJHAZRXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=N2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200413-10-1 |
Source
|
Record name | 3-chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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